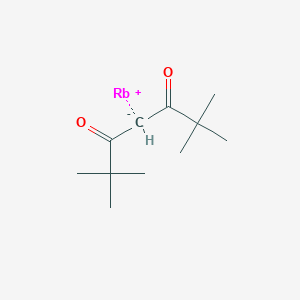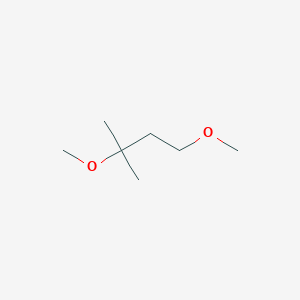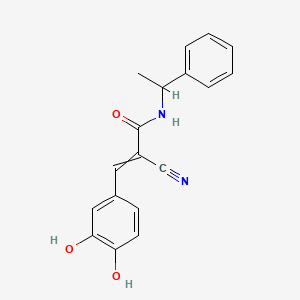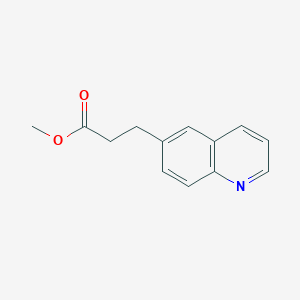
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium is a coordination compound where rubidium is complexed with 2,2,6,6-tetramethyl-3,5-heptanedione, a bidentate ligand. This compound is known for its stability and is used in various chemical applications, particularly in the synthesis of stable complexes with lanthanide ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-3,5-heptanedionatorubidium typically involves the reaction of rubidium salts with 2,2,6,6-tetramethyl-3,5-heptanedione. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis of the rubidium salts. The process involves dissolving rubidium carbonate in a suitable solvent, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione under controlled temperature and stirring conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen or hydrides.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rubidium oxide complexes, while substitution reactions can produce a variety of rubidium-ligand complexes .
Scientific Research Applications
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of stable metal complexes, particularly with lanthanides.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of rubidium.
Industry: Utilized in catalysis and material science for the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2,2,6,6-tetramethyl-3,5-heptanedionatorubidium exerts its effects involves the coordination of the ligand to the rubidium ion. This coordination stabilizes the rubidium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: The parent ligand used in the synthesis of the rubidium complex.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Another metal complex with similar ligand coordination.
Uniqueness
2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium is unique due to the presence of rubidium, which imparts specific chemical properties and reactivity. Its stability and ability to form stable complexes with various metals make it valuable in both research and industrial applications .
Properties
Molecular Formula |
C11H19O2Rb |
|---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
rubidium(1+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C11H19O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |
InChI Key |
YQVDJYRURZGSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)

![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)


![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
